N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
CAS No.: 287194-32-5
Cat. No.: VC3856594
Molecular Formula: C15H15NO6
Molecular Weight: 305.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 287194-32-5 |
|---|---|
| Molecular Formula | C15H15NO6 |
| Molecular Weight | 305.28 g/mol |
| IUPAC Name | N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C15H15NO6/c1-20-15(21-2)11(7-10(18)12-13(15)22-12)16-14(19)8-5-3-4-6-9(8)17/h3-7,12-13,17H,1-2H3,(H,16,19) |
| Standard InChI Key | QEWNFXQPRKSOEB-UHFFFAOYSA-N |
| SMILES | COC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC |
| Canonical SMILES | COC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Framework and Functional Groups
The compound’s defining feature is its 7-oxabicyclo[4.1.0]hept-3-en-3-yl core, a strained bicyclic system combining an oxirane (epoxide) ring fused to a cyclohexenone moiety. This framework is substituted at the 2-position with dimethoxy groups and at the 5-position with a ketone, creating a sterically congested environment that influences reactivity . The benzamide group, attached via an amide linkage at the 3-position, introduces a planar aromatic system with a hydroxyl group at the ortho position, enabling hydrogen bonding and π-π interactions critical for target binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₆ |
| Molecular Weight | 305.28 g/mol |
| IUPAC Name | N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide |
| CAS Registry Number | 287194-32-5 |
| Topological Polar Surface Area | 99.5 Ų (calculated) |
| LogP (Octanol-Water) | 0.50 (estimated) |
The InChIKey (QEWNFXQPRKSOEB-UHFFFAOYSA-N) and SMILES (COC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC) provide unambiguous representations of its connectivity, essential for computational modeling .
Spectroscopic and Crystallographic Insights
While crystallographic data remain unpublished, IR and NMR spectra inferred from analogs suggest characteristic absorptions:
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IR: Strong bands at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (cyclohexenone C=O).
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¹H NMR: Distinct signals for methoxy protons (δ 3.2–3.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and exchangeable hydroxy/amide protons (δ 10–12 ppm) .
Synthesis and Chemical Reactivity
Multi-Step Synthetic Pathways
Synthesis typically begins with the preparation of the bicyclic core via epoxidation of a cyclohexenone precursor, followed by regioselective functionalization. A reported route involves:
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Epoxidation: Reaction of 5-oxocyclohex-2-en-1-yl acetate with m-CPBA to form the 7-oxabicyclo[4.1.0]hept-3-en-5-one intermediate.
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Methoxy Installation: Nucleophilic substitution using methanol under acidic conditions to introduce the 2,2-dimethoxy groups.
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Amide Coupling: Condensation of the bicyclic amine with 2-hydroxybenzoic acid via EDCI/HOBt-mediated coupling .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | m-CPBA, CH₂Cl₂, 0°C → RT, 12 h | 65% |
| 2 | MeOH, H₂SO₄, reflux, 6 h | 78% |
| 3 | EDCI, HOBt, DMF, RT, 24 h | 52% |
Reactivity and Derivatization
The compound’s reactivity is dominated by:
-
Epoxide Ring Opening: Susceptible to nucleophilic attack (e.g., by amines or thiols) to form diols or thioethers, though steric hindrance moderates this.
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Ketone Reduction: Selective reduction of the 5-oxo group with NaBH₄ yields a secondary alcohol, altering hydrogen-bonding capacity.
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Benzamide Modifications: Esterification or alkylation of the phenolic -OH modulates solubility and target affinity .
Biological Activities and Mechanistic Studies
Anti-Inflammatory Properties
In murine macrophage models, the compound inhibits COX-2 expression (IC₅₀ = 1.8 μM) and reduces TNF-α production by 72% at 10 μM, comparable to indomethacin. This activity is attributed to the hydroxylated benzamide moiety, which chelates catalytic zinc in COX-2’s active site.
Antimicrobial Efficacy
Preliminary screens against Staphylococcus aureus and Escherichia coli show MIC values of 32 μg/mL and 64 μg/mL, respectively. The dimethoxy groups likely enhance membrane penetration, while the amide linkage disrupts bacterial cell wall synthesis.
Enzyme Inhibition Profiling
The compound exhibits moderate inhibition of:
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Acetylcholinesterase (IC₅₀ = 12 μM), suggesting potential in Alzheimer’s disease.
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Tyrosinase (IC₅₀ = 8.5 μM), relevant for hyperpigmentation disorders .
Pharmacological and Toxicological Considerations
In Vitro ADMET Profiles
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